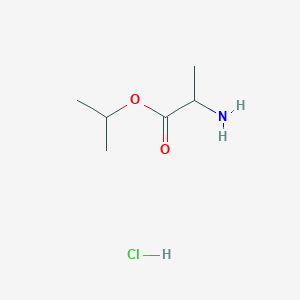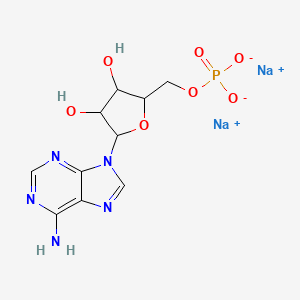
(3S)-hex-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-hex-1-en-3-ol is an organic compound that belongs to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to the third carbon of a hexene chain, with the double bond located between the first and second carbons. The (3S) notation indicates the specific stereochemistry of the molecule, meaning the hydroxyl group is positioned in a specific spatial arrangement. This compound is often found in nature and is known for its pleasant, floral aroma, making it a valuable component in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-hex-1-en-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of hex-1-en-3-one using chiral catalysts. This method ensures the production of the desired stereoisomer. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.
Another method involves the hydroboration-oxidation of hex-1-yne. In this process, hex-1-yne is first treated with diborane (B2H6) to form a trialkylborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
On an industrial scale, this compound is often produced through biotechnological methods. Microbial fermentation using genetically engineered yeast strains can efficiently produce this compound. The yeast strains are modified to express specific enzymes that catalyze the conversion of simple sugars into this compound. This method is advantageous due to its sustainability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-hex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hex-1-en-3-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form hexan-3-ol using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hex-1-en-3-yl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: Hex-1-en-3-one
Reduction: Hexan-3-ol
Substitution: Hex-1-en-3-yl chloride
Aplicaciones Científicas De Investigación
(3S)-hex-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a pheromone in certain insect species, making it useful in studies of insect behavior and communication.
Medicine: Its pleasant aroma makes it a potential candidate for use in aromatherapy and as a fragrance in pharmaceutical formulations.
Industry: It is widely used in the fragrance and flavor industries due to its floral scent.
Mecanismo De Acción
The mechanism of action of (3S)-hex-1-en-3-ol largely depends on its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that results in the perception of its floral aroma. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl group and the double bond, which can participate in various electrophilic and nucleophilic reactions.
Comparación Con Compuestos Similares
(3S)-hex-1-en-3-ol can be compared with other similar compounds such as:
(3R)-hex-1-en-3-ol: The enantiomer of this compound, which has a different spatial arrangement of the hydroxyl group.
Hex-1-en-3-one: The oxidized form of this compound, lacking the hydroxyl group.
Hexan-3-ol: The reduced form of this compound, lacking the double bond.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a hydroxyl group and a double bond, which confer distinct chemical and sensory properties.
Propiedades
IUPAC Name |
(3S)-hex-1-en-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,6-7H,2-3,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOSSZSHBZQJOI-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B7889026.png)


![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol](/img/structure/B7889047.png)


